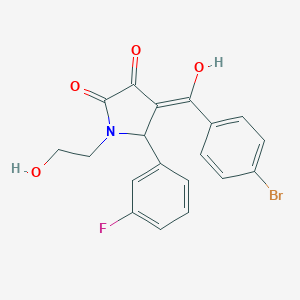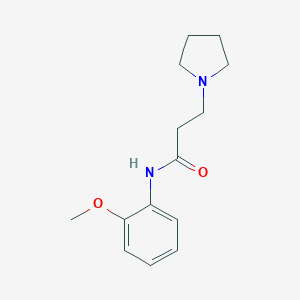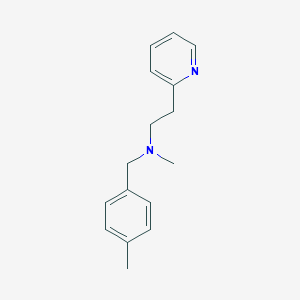![molecular formula C19H21ClFN3O B248913 N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as fallypride and is classified as a dopamine D2/D3 receptor antagonist. In
Mecanismo De Acción
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a dopamine D2/D3 receptor antagonist. The compound binds to the dopamine receptors, preventing dopamine from binding to the receptors and inhibiting the downstream signaling pathways. This mechanism of action is believed to be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been shown to have significant effects on the dopamine system in the brain. The compound's binding to dopamine receptors leads to decreased dopamine signaling, which can result in changes in behavior and cognitive function. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide's ability to bind to dopamine D2/D3 receptors makes it a valuable tool in neuroimaging studies. The compound's specificity for these receptors allows for the accurate measurement of dopamine receptor density and availability in the brain. However, the compound's effects on other neurotransmitter systems and the potential for off-target effects must be considered when interpreting the results of these studies.
Direcciones Futuras
There are several future directions for the use of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in scientific research. One potential area of research is the use of the compound in the development of new therapies for neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. Another area of research is the use of the compound in neuroimaging studies to better understand the role of the dopamine system in these disorders. Finally, the compound's potential effects on other neurotransmitter systems and the potential for off-target effects should be further studied to better understand its overall effects on brain function.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with piperazine in the presence of a base such as sodium hydride. The reaction results in the formation of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide as a white solid. The compound can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. The compound has also been used in neuroimaging studies to study the dopamine system's role in these disorders.
Propiedades
Nombre del producto |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
|---|---|
Fórmula molecular |
C19H21ClFN3O |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21ClFN3O/c20-15-5-1-3-7-17(15)22-19(25)9-10-23-11-13-24(14-12-23)18-8-4-2-6-16(18)21/h1-8H,9-14H2,(H,22,25) |
Clave InChI |
YQBOSDIJPRIRHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
SMILES canónico |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Solubilidad |
54.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)





